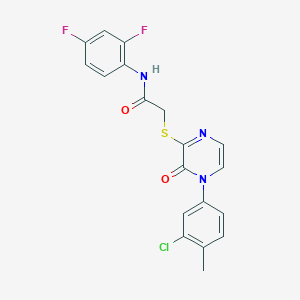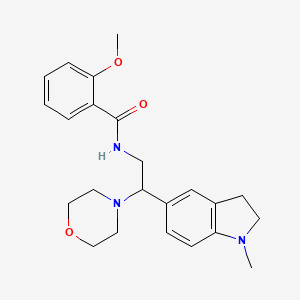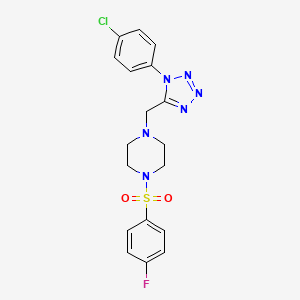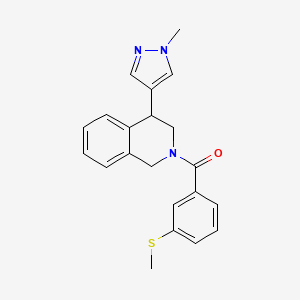
(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 197590-44-6 . It has a molecular weight of 253.53 and its IUPAC name is (2-bromo-4-methoxyphenyl)hydrazine hydrochloride .
Molecular Structure Analysis
The InChI code for “(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride” is 1S/C7H9BrN2O.ClH/c1-11-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H .Physical And Chemical Properties Analysis
“(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride” is a powder with a melting point of 140-142°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has explored the synthesis of novel compounds using derivatives similar to (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride. For instance, a study on the synthesis of arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines and their antimicrobial activities highlighted the potential of these compounds in developing new antimicrobial agents. These synthesized compounds showed moderate to excellent anti-fungal and anti-bacterial activities, demonstrating the versatility of (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride derivatives in drug development (Bharti et al., 2010).
Antimicrobial Activities
Another avenue of research has focused on the antimicrobial potentials of compounds synthesized from (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride. These studies highlight the ability of such derivatives to combat various microbial strains effectively, showing promise in the fight against microbial resistance and the development of new antimicrobial agents. For example, compounds synthesized from reactions involving (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride derivatives have been tested for their antimicrobial efficacy, showing significant activity against pathogens (Vyas et al., 2008).
Development of Fluorescent Probes
The development of fluorescent probes using (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride derivatives for the detection of biologically and environmentally significant species is another critical area of research. These probes can sense specific molecules, showcasing the compound's utility in environmental monitoring and biological imaging. For instance, a ratiometric fluorescent probe designed for N2H4 detection, utilizing derivatives of (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride, displayed a large Stokes shift and low detection limit, making it suitable for environmental water systems analysis and biological imaging (Zhu et al., 2019).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Wirkmechanismus
The action environment, including factors like pH, temperature, and the presence of other compounds, could also affect the compound’s action, efficacy, and stability. For example, certain hydrazines are sensitive to oxidation and may require storage under specific conditions to maintain their stability .
Eigenschaften
IUPAC Name |
(2-bromo-4-methoxyphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.ClH/c1-11-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUISVWMGLLTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2584604.png)
![7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2584607.png)
![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2584609.png)


![N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2584614.png)





![1-(4-chlorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2584625.png)
![Isobutyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2584626.png)